molecular formula C13H17Cl2N3O2 B6141401 N-(3,4-DICHLOROPHENYL)-N'-(2-MORPHOLINOETHYL)UREA

N-(3,4-DICHLOROPHENYL)-N'-(2-MORPHOLINOETHYL)UREA

Cat. No.: B6141401
M. Wt: 318.20 g/mol
InChI Key: MEUPWZHSZHESPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-N'-(2-Morpholinoethyl)urea is a urea derivative characterized by a 3,4-dichlorophenyl group and a 2-morpholinoethyl substituent on the urea backbone. The 3,4-dichlorophenyl group is a common feature in herbicides and antimicrobial agents, indicating possible pesticidal or pharmacological activity .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O2/c14-11-2-1-10(9-12(11)15)17-13(19)16-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUPWZHSZHESPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA typically involves the reaction of 3,4-dichloroaniline with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichloroaniline+2-Chloroethyl isocyanateN-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA\text{3,4-Dichloroaniline} + \text{2-Chloroethyl isocyanate} \rightarrow \text{N-(3,4-DICHLOROPHENYL)-N'-(2-MORPHOLINOETHYL)UREA} 3,4-Dichloroaniline+2-Chloroethyl isocyanate→N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the morpholinoethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be compared to other urea derivatives with dichlorophenyl groups and varying substituents:

Compound Name Substituent 1 Substituent 2 Key Functional Groups
Target Compound 3,4-Dichlorophenyl 2-Morpholinoethyl Urea, morpholine ring
Diuron (N-(3,4-DCPh)-N,N-dimethylurea) 3,4-Dichlorophenyl Dimethyl Urea, methyl groups
Linuron (N-(3,4-DCPh)-N'-methoxy-N-methylurea) 3,4-Dichlorophenyl Methoxy, methyl Urea, methoxy, methyl
Triclocarban (N-(4-ClPh)-N'-(3,4-DCPh)urea) 4-Chlorophenyl 3,4-Dichlorophenyl Urea, dual aryl groups
N,N'-(Di-3,4-DCPh)urea 3,4-Dichlorophenyl 3,4-Dichlorophenyl Symmetrical urea, aryl groups

DCPh = Dichlorophenyl; ClPh = Chlorophenyl

The morpholinoethyl group in the target compound introduces a heterocyclic amine, which may enhance hydrogen bonding and solubility compared to Diuron’s dimethyl or Linuron’s methoxy groups .

Physicochemical Properties

Comparative data on solubility, molecular weight, and logP (partition coefficient) are critical for understanding bioavailability and environmental behavior:

Compound Molecular Weight (g/mol) Water Solubility (mg/L) LogP (KOW) Vapor Pressure (mPa)
Target Compound ~328.2 (calculated) Likely >100* ~1.5–2.5* Low (inferred)
Diuron 233.10 42 2.6 0.41
Linuron 249.11 81 3.0 2.0
Triclocarban 315.58 Insoluble in water ~4.0 Not reported

*Inferred values based on morpholinoethyl’s hydrophilic nature .

  • Solubility: The morpholinoethyl group likely increases water solubility compared to Diuron and Triclocarban, aligning more closely with Linuron .
  • LogP : The target compound’s logP is expected to be lower than Triclocarban (logP ~4.0) due to reduced hydrophobicity from the morpholine ring .

Metabolic Pathways

  • Linuron : Metabolized to N-(3,4-DCPh)urea and 3,4-dichloroaniline, with hydroxylated derivatives forming glucuronides .
  • Diuron : Degrades to 3,4-dichloroaniline and dimethylamine, with environmental persistence due to low solubility .

Biological Activity

N-(3,4-Dichlorophenyl)-N'-(2-morpholinoethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to a dichlorophenyl moiety and a morpholinoethyl group. Its molecular formula is C13H17Cl2N3OC_{13}H_{17}Cl_2N_3O . The presence of the dichlorophenyl group is significant for enhancing biological activity through improved binding affinity to various biological targets.

This compound is believed to interact with specific enzymes and receptors in biological systems. The dichlorophenyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. The morpholinoethyl moiety likely contributes to solubility and stability in physiological conditions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that related urea derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation .

Compound NameStructure HighlightsBiological Activity
1-(3,5-Dichlorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]ureaUrea linkage with quinoline moietyAnticancer activity
1-[4-(6,7-Dimethoxyquinolin-4-yl)oxyphenyl]-3-propylureaQuinoline derivative linked via ureaAntiviral properties
N'-(2-Morpholinoethyl)ureaSimple structure; lacks complex aromatic systemsGeneral enzyme inhibition

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating potential applications in treating infections .

Case Studies

  • Anticancer Efficacy in Cell Lines : A study evaluating the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis by activating caspase pathways .
  • In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. Histological examinations revealed decreased proliferation markers in tissues treated with this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 3,4-dichlorophenyl isocyanate with 2-morpholinoethylamine under anhydrous conditions. Use inert solvents like tetrahydrofuran (THF) or dichloromethane, and monitor reaction progress via TLC or HPLC. Catalytic bases (e.g., triethylamine) improve yield by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the urea derivative .
  • Optimization : Varying stoichiometry (1:1.2 molar ratio of isocyanate to amine) and temperature (0–25°C) minimizes side reactions like oligomerization. Confirm purity (>98%) via NMR (¹H/¹³C) and HRMS .

Q. How can spectroscopic techniques (NMR, IR) distinguish N-(3,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea from structurally similar urea derivatives?

  • NMR Analysis :

  • ¹H NMR : The morpholinoethyl group shows characteristic signals at δ 2.4–2.6 ppm (m, 4H, N-CH₂-CH₂-O) and δ 3.6–3.7 ppm (m, 4H, O-CH₂-CH₂-N). The urea NH protons appear as broad singlets near δ 6.5–7.0 ppm .
  • ¹³C NMR : Carbonyl (C=O) resonance at ~155–160 ppm; aromatic carbons (3,4-dichlorophenyl) between 120–140 ppm .
    • IR Spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹; N-H stretches at ~3300–3450 cm⁻¹. Absence of isocyanate peaks (~2270 cm⁻¹) confirms complete reaction .

Q. What in vitro models are suitable for preliminary biological activity screening of this compound?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to reference agents (e.g., cisplatin) and validate via flow cytometry for apoptosis/necrosis .

Advanced Research Questions

Q. How does the morpholinoethyl substituent influence the compound’s pharmacokinetic properties and target binding?

  • Pharmacokinetics : The morpholine group enhances solubility via hydrogen bonding, improving bioavailability. LogP calculations (e.g., using ChemDraw) predict moderate lipophilicity (~2.5–3.0), balancing blood-brain barrier penetration and renal clearance .
  • Target Interaction : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the urea moiety and kinase active sites (e.g., EGFR). The morpholinoethyl group may stabilize hydrophobic pockets via van der Waals interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for urea derivatives?

  • Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with controlled DMSO concentrations (<0.1%). Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS identifies metabolites (e.g., dechlorinated or hydroxylated products) .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity. Introduce electron-withdrawing groups (e.g., -CF₃) on the dichlorophenyl ring to enhance target affinity .
  • MD Simulations : Analyze binding pose stability over 100 ns trajectories (AMBER/CHARMM). Identify residues (e.g., Lys721 in EGFR) critical for interaction .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use cryo-EM or X-ray crystallography to resolve target-bound structures .
  • In Vivo Toxicity : Conduct acute/chronic toxicity studies in rodent models (OECD guidelines) .
  • Environmental Impact : Assess biodegradation pathways via soil/water microcosm experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.